Sulfide, isobutyl o-tolyl Sulfide, isobutyl o-tolyl
Brand Name: Vulcanchem
CAS No.: 15561-00-9
VCID: VC21037424
InChI: InChI=1S/C11H16S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3
SMILES: CC1=CC=CC=C1SCC(C)C
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol

Sulfide, isobutyl o-tolyl

CAS No.: 15561-00-9

Cat. No.: VC21037424

Molecular Formula: C11H16S

Molecular Weight: 180.31 g/mol

* For research use only. Not for human or veterinary use.

Sulfide, isobutyl o-tolyl - 15561-00-9

Specification

CAS No. 15561-00-9
Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
IUPAC Name 1-methyl-2-(2-methylpropylsulfanyl)benzene
Standard InChI InChI=1S/C11H16S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3
Standard InChI Key JSFCLQCJAFPJOR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1SCC(C)C
Canonical SMILES CC1=CC=CC=C1SCC(C)C

Introduction

Physical and Chemical Properties

Structural Characteristics

Isobutyl o-tolyl sulfide (CAS No. 15561-00-9) has the molecular formula C₁₁H₁₆S and a molecular weight of 180.31 g/mol . Its structure consists of an isobutyl group (2-methylpropyl) linked to an o-tolyl group (2-methylphenyl) through a sulfur atom. The IUPAC name for this compound is 1-methyl-2-[(2-methylpropyl)thio]benzene .

Several synonyms are used to refer to this compound:

  • 1-(Isobutylsulfanyl)-2-methylbenzene

  • 1-(isobutylthio)-2-methyl-benzene

  • 1-Methyl-2-(2-methylpropylsulfanyl)benzene

  • 1-Methyl-2-(2-methylpropylthio)benzene

  • Benzene, 1-methyl-2-[(2-methylpropyl)thio]-

The structure can be represented by the SMILES notation: Cc1ccccc1SCC(C)C .

Chemical Properties

Like other alkyl aryl sulfides, isobutyl o-tolyl sulfide exhibits characteristic reactivity patterns:

  • Oxidation: It can undergo oxidation to form the corresponding sulfoxide and, with further oxidation, the sulfone. The oxidation is typically performed using hydrogen peroxide, peracids, or other oxidizing agents .

  • Nucleophilic Attack: The sulfur atom acts as a nucleophile, allowing reactions with electrophiles at the sulfur center.

  • Coordination: It can coordinate with various metal ions due to the lone pairs on the sulfur atom.

  • Thermal Stability: The compound shows moderate thermal stability, with decomposition occurring at elevated temperatures .

Synthesis Methods

Several methods have been reported for the synthesis of alkyl aryl sulfides, which can be applied to the preparation of isobutyl o-tolyl sulfide:

Other Methods

Additional synthetic approaches include:

  • Electrophilic Sulfenylation: Using sulfenyl chlorides to introduce the sulfide functionality into aromatic compounds.

  • Palladium-Catalyzed Cross-Coupling: Various palladium-catalyzed methods have been developed for the formation of carbon-sulfur bonds.

  • Phase Transfer Catalysis: Reactions conducted in heterophase systems with phase transfer catalysts to facilitate the alkylation of thiolates .

Chemical Reactions and Transformations

Other Transformations

Additional reactions include:

  • Alkylation: Further functionalization through alkylation at the sulfur atom.

  • Metal Coordination: Formation of complexes with transition metals.

  • Thermal Rearrangements: Various rearrangement reactions under thermal conditions.

  • Desulfurization: Removal of the sulfur atom using reducing agents like Raney nickel.

Analytical Methods and Characterization

Spectroscopic Analysis

Isobutyl o-tolyl sulfide can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry: This technique allows for the determination of the molecular weight and fragmentation pattern .

  • Infrared Spectroscopy: Useful for identifying characteristic functional group vibrations.

  • UV-Visible Spectroscopy: Can provide information about electronic transitions.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are useful for the separation and quantification of isobutyl o-tolyl sulfide in mixtures. The retention indices for similar compounds have been reported in the literature .

Comparison with Similar Compounds

Isomeric and Related Sulfides

Table 2 presents a comparison of isobutyl o-tolyl sulfide with structurally related compounds:

Table 2: Comparison of Isobutyl o-tolyl Sulfide with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Isobutyl o-tolyl sulfide15561-00-9180.31~240-255~0.96-0.97
Isobutyl p-tolyl sulfide54576-37-3180.31252.40.96
Isopropyl m-tolyl sulfide14905-80-7166.28232.50.97
Butyl o-tolyl sulfide15560-99-3180.31Similar to isobutyl isomerSimilar to isobutyl isomer
Butyl isobutyl sulfide1741-85-1146.30177.6 (450.78 K)Not available
Neopentyl p-tolyl sulfide864267-88-9194.34Not availableNot available

This comparison highlights the structural similarities and differences between these compounds, providing insights into the effects of isomerism and alkyl chain variations on physical properties .

Structure-Property Relationships

The position of the methyl group on the aromatic ring (ortho, meta, or para) and the nature of the alkyl chain (linear or branched) affect the physical and chemical properties of alkyl aryl sulfides:

  • Boiling Point: Generally increases with molecular weight and decreases with branching.

  • Reactivity: The ortho position of the methyl group in isobutyl o-tolyl sulfide can create steric hindrance, potentially affecting the reactivity compared to meta or para isomers.

  • Oxidation Susceptibility: The electron-donating methyl group enhances the electron density at the sulfur atom, potentially increasing susceptibility to oxidation.

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